
methyl L-tryptophyl-L-prolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl L-tryptophyl-L-prolinate is a compound that combines the amino acids tryptophan and proline It is a derivative of tryptophan, an essential amino acid, and proline, a non-essential amino acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl L-tryptophyl-L-prolinate typically involves the esterification of L-tryptophan and L-proline. The process begins with the protection of the amino group of L-tryptophan, followed by the coupling of the protected L-tryptophan with L-proline methyl ester. The final step involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl L-tryptophyl-L-prolinate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Methyl L-tryptophyl-L-prolinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in protein synthesis and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role in neurotransmitter regulation.
Industry: It is used in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of methyl L-tryptophyl-L-prolinate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in protein synthesis and metabolism. The compound may also influence neurotransmitter pathways, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl L-prolinate: A simpler derivative of proline.
Methyl L-tryptophanate: A derivative of tryptophan.
L-tryptophyl-L-prolinate: The non-methylated form of the compound.
Uniqueness
Methyl L-tryptophyl-L-prolinate is unique due to its combined structure, which incorporates both tryptophan and proline
Propiedades
Fórmula molecular |
C17H21N3O3 |
|---|---|
Peso molecular |
315.37 g/mol |
Nombre IUPAC |
methyl (2S)-1-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C17H21N3O3/c1-23-17(22)15-7-4-8-20(15)16(21)13(18)9-11-10-19-14-6-3-2-5-12(11)14/h2-3,5-6,10,13,15,19H,4,7-9,18H2,1H3/t13-,15-/m0/s1 |
Clave InChI |
DQLQWFVMYFPPKM-ZFWWWQNUSA-N |
SMILES isomérico |
COC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
SMILES canónico |
COC(=O)C1CCCN1C(=O)C(CC2=CNC3=CC=CC=C32)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Benzyl-1-thia-4,7-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11835780.png)

![4-[(4-Chlorophenyl)methyl]-6-methoxyisoquinolin-7-ol](/img/structure/B11835797.png)


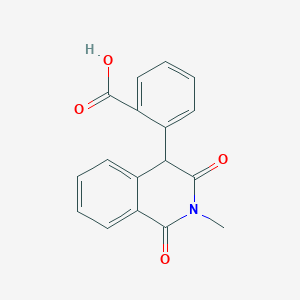
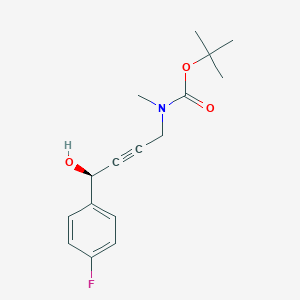
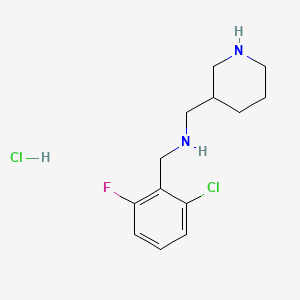
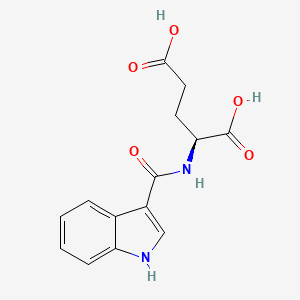
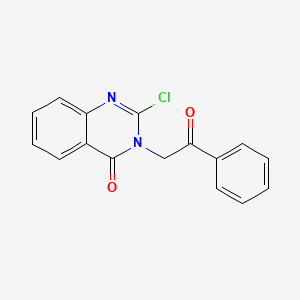
![4-Chloro-3-ethyl-1-(3-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11835842.png)
![3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B11835847.png)
